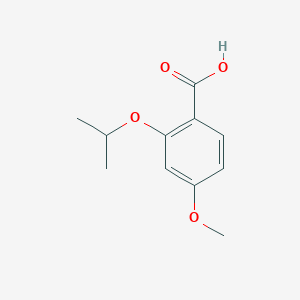

4-Methoxy-2-(propan-2-yloxy)benzoic acid

Description

4-Methoxy-2-(propan-2-yloxy)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy (-OCH₃) group at the 4-position and a propan-2-yloxy (isopropoxy, -OCH(CH₃)₂) group at the 2-position of the benzene ring. This structural configuration confers unique physicochemical properties, including altered acidity, solubility, and reactivity compared to unsubstituted benzoic acid.

Properties

IUPAC Name |

4-methoxy-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAPKQZDOXOUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(propan-2-yloxy)benzoic acid typically involves the esterification of 4-methoxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxy-2-(propan-2-yloxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

4-Methoxy-2-(propan-2-yloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and isopropoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Compounds

- Acidity : Electron-withdrawing groups (e.g., -CF₃) lower pKa (increased acidity), whereas electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) raise pKa. The target compound is expected to be less acidic than trifluoromethyl analogues .

- Lipophilicity : The isopropoxy group increases LogP compared to unsubstituted benzoic acid, enhancing lipid solubility but reducing water solubility .

Industrial and Extraction Considerations

- Extraction Efficiency : Benzoic acid derivatives with lipophilic groups (e.g., -CF₃, -OCH(CH₃)₂) exhibit slower extraction rates in emulsion liquid membranes due to higher membrane phase solubility .

- Market Trends : Trifluoromethyl derivatives dominate in agrochemical applications , whereas isopropoxy-substituted compounds may find niche roles in specialty chemicals.

Biological Activity

4-Methoxy-2-(propan-2-yloxy)benzoic acid, also known by its chemical formula C12H16O3, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a propan-2-yloxy substituent on a benzoic acid backbone, which may influence its interaction with biological systems.

The biological activity of 4-Methoxy-2-(propan-2-yloxy)benzoic acid is primarily attributed to its ability to interact with various biomolecules. The presence of the methoxy and propan-2-yloxy groups may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular targets. This compound has been investigated for several potential therapeutic effects, including:

- Anti-inflammatory properties : Studies suggest that this compound may inhibit pro-inflammatory pathways, potentially through the modulation of cytokine release.

- Antioxidant activity : The structure of 4-Methoxy-2-(propan-2-yloxy)benzoic acid allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies and Research Findings

Research into the biological activities of 4-Methoxy-2-(propan-2-yloxy)benzoic acid is still emerging. Below are some significant findings from various studies:

-

Anti-Diabetic Effects : In a study examining the effects of related benzoic acid derivatives on diabetic models, compounds similar to 4-Methoxy-2-(propan-2-yloxy)benzoic acid demonstrated significant reductions in plasma glucose levels and improvements in insulin sensitivity. These findings suggest potential applications in managing diabetes-related complications .

Statistical significance was noted with compared to diabetic control .

Group Dose (mg/kg bw/day) Plasma Glucose (mg/dL) Plasma Insulin (μU/ml) Normal - 69±3.19 15.62±1.3 Diabetic Control - 288±3.28 6.89±1.0 Diabetic + Treatment 0.5 75±2.0 * 16.0±1.3 * - Antimicrobial Activity : In vitro studies have indicated that derivatives of benzoic acid can exhibit antimicrobial properties against various pathogens, including bacteria and fungi. While specific data on 4-Methoxy-2-(propan-2-yloxy)benzoic acid is limited, its structural analogs have shown promising results in inhibiting microbial growth.

- Cytotoxicity Studies : Preliminary cytotoxicity assays have suggested that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-Methoxy-2-(propan-2-yloxy)benzoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-Hydroxybenzoic Acid (p-HBA) | Hydroxyl group at para position | Antioxidant, antimicrobial |

| 4-Methoxybenzoic Acid | Methoxy group at para position | Anti-inflammatory |

| 4-Methoxy-2-benzylcarboxylic Acid | Benzyl substituent | Cytotoxicity against cancer cells |

The presence of both methoxy and propan-2-yloxy groups in 4-Methoxy-2-(propan-2-yloxy)benzoic acid may enhance its solubility and bioavailability compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.